1-(4-(5-(1H-1,2,3-Triazol-4-yl)pentyl)piperidin-1-yl)-3-(2-((5-methyl-2H-tetrazol-2-yl)methyl)-4-(trifluoromethyl)phenyl)propan-1-one
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Overview
Description
Heteroaromatic ring derivative 4 is a compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by having at least one atom other than carbon within their ring structure, such as nitrogen, oxygen, or sulfur . Heteroaromatic ring derivative 4 is known for its unique chemical properties and its wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heteroaromatic ring derivative 4 typically involves the formation of a heterocyclic ring through various organic reactions. One common method is the cyclization of acyclic precursors under specific conditions. For example, the use of metal catalysts such as palladium or copper can facilitate the formation of the heterocyclic ring through intramolecular cyclization . Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents, has been explored to make the synthesis more sustainable .
Industrial Production Methods
In industrial settings, the production of heteroaromatic ring derivative 4 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the implementation of quality control measures, such as chromatography and spectroscopy, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Heteroaromatic ring derivative 4 undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where one of the atoms in the ring is replaced by another atom or group.
Common Reagents and Conditions
The reactions of heteroaromatic ring derivative 4 often require specific reagents and conditions to proceed efficiently. For example, the use of metal catalysts, such as palladium or copper, can enhance the rate of cyclization reactions . Additionally, the choice of solvent and temperature can significantly impact the outcome of the reactions .
Major Products Formed
The major products formed from the reactions of heteroaromatic ring derivative 4 depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler, reduced forms of the compound .
Scientific Research Applications
Heteroaromatic ring derivative 4 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of heteroaromatic ring derivative 4 involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The specific pathways involved depend on the structure of the compound and the nature of its interactions with the target molecules .
Comparison with Similar Compounds
Heteroaromatic ring derivative 4 can be compared with other similar compounds, such as:
Furan: A five-membered heterocyclic compound with one oxygen atom.
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Thiophene: A five-membered heterocyclic compound with one sulfur atom.
Uniqueness
What sets heteroaromatic ring derivative 4 apart from these similar compounds is its specific structure and the unique properties it imparts. For example, the presence of additional functional groups or specific substituents can enhance its reactivity and make it suitable for specific applications .
List of Similar Compounds
Properties
Molecular Formula |
C25H33F3N8O |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
3-[2-[(5-methyltetrazol-2-yl)methyl]-4-(trifluoromethyl)phenyl]-1-[4-[5-(2H-triazol-4-yl)pentyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C25H33F3N8O/c1-18-30-34-36(32-18)17-21-15-22(25(26,27)28)9-7-20(21)8-10-24(37)35-13-11-19(12-14-35)5-3-2-4-6-23-16-29-33-31-23/h7,9,15-16,19H,2-6,8,10-14,17H2,1H3,(H,29,31,33) |
InChI Key |
KVDZWWLIQHBBCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(C=CC(=C2)C(F)(F)F)CCC(=O)N3CCC(CC3)CCCCCC4=NNN=C4 |
Origin of Product |
United States |
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